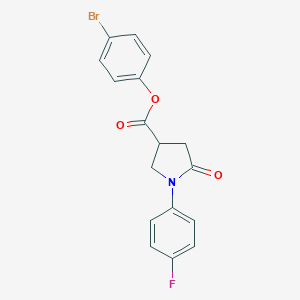
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is not well understood. However, studies have suggested that the compound may act through various pathways such as inhibition of enzymes, modulation of receptors, and interference with cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that the compound exhibits various biochemical and physiological effects such as anti-inflammatory, anticancer, and neuroprotective activities. The compound has also been found to modulate the immune system and exhibit antiviral activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments such as its ease of synthesis, good solubility, and good stability. However, the compound also has some limitations such as its low bioavailability and limited water solubility.
Direcciones Futuras
There are several future directions for research on 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate. Some of the potential research areas include:
1. Further studies on the mechanism of action of the compound to understand its mode of action.
2. Development of analogs of the compound with improved pharmacological properties.
3. Investigation of the compound's potential as a drug lead compound for the treatment of various diseases.
4. Studies on the compound's potential as a molecular probe for studying biological processes.
5. Investigation of the compound's potential as a therapeutic agent for viral infections.
Conclusion:
In conclusion, 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a compound that has shown promising potential in various scientific research fields. The compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand the compound's potential applications and to develop analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been reported using different methods. One of the commonly used methods involves the reaction of 4-bromobenzyl chloride, 4-fluorophenylacetic acid, and pyrrolidine-2,5-dione in the presence of a base catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
The compound has been studied for its potential applications in several scientific research fields such as medicinal chemistry, pharmacology, and neuroscience. The compound has been found to exhibit promising activity against various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential as a drug lead compound and has shown to have good drug-like properties.
Propiedades
Nombre del producto |
4-Bromophenyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Fórmula molecular |
C17H13BrFNO3 |
Peso molecular |
378.2 g/mol |
Nombre IUPAC |
(4-bromophenyl) 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C17H13BrFNO3/c18-12-1-7-15(8-2-12)23-17(22)11-9-16(21)20(10-11)14-5-3-13(19)4-6-14/h1-8,11H,9-10H2 |
Clave InChI |
OZOVPMZMGAQLAR-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270931.png)
![2-(naphthalen-1-ylamino)-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270934.png)
![2-oxo-2-(phenylamino)ethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270935.png)
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270937.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270940.png)
![5-Oxo-4-oxa-tricyclo[4.2.1.0*3,7*]nonane-9-carboxylic acid (3-chloro-phenylcarbamoyl)-methyl ester](/img/structure/B270941.png)
![2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270942.png)
![2-[(2,5-dichlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270944.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
![2-(2,3-Dimethylanilino)-2-oxoethyl 3-benzoylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B270949.png)


![N-[4-(biphenyl-2-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270953.png)
![N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270954.png)